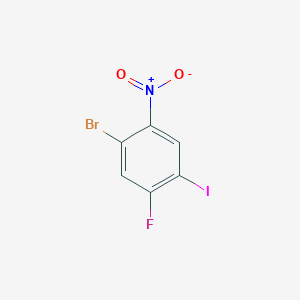

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-5-fluoro-4-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIQHIQHQUTIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670358 | |

| Record name | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-70-1 | |

| Record name | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Introduction

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS No: 1187385-70-1) is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules.[1] The unique arrangement of its substituents—a nitro group and three different halogens—offers a versatile platform for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This guide presents a validated two-step synthetic approach, commencing with the preparation of the key intermediate, 4-bromo-2-fluoro-1-iodobenzene, followed by a regioselective nitration to yield the final product.

Strategic Synthesis Plan

The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry of the final product. The order of introduction of substituents is dictated by their electronic and steric effects on the aromatic ring. In this proposed synthesis, the precursor 4-bromo-2-fluoro-1-iodobenzene is first synthesized, followed by nitration. The existing halogen substituents are ortho, para-directing groups, which will guide the incoming nitro group to the desired position.

Synthesis of the Precursor: 4-Bromo-2-fluoro-1-iodobenzene

The synthesis of 4-bromo-2-fluoro-1-iodobenzene (CAS No: 105931-73-5) is achieved through a Sandmeyer-type reaction, starting from the commercially available 5-bromo-2-fluoroaniline.[2][3] This involves the diazotization of the primary amine followed by the introduction of iodine.

Step 1: Diazotization and Iodination of 5-Bromo-2-fluoroaniline

The transformation of an aromatic amine to an aryl iodide via a diazonium salt is a classic and reliable method in organic synthesis.[2] The reaction proceeds in two main stages: the formation of the diazonium salt at low temperatures, followed by its reaction with an iodide source.

Reaction Scheme:

Figure 1: Synthesis of 4-Bromo-2-fluoro-1-iodobenzene.

Experimental Protocol:

-

Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 5-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at room temperature.

-

Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (1.5 equivalents) in water dropwise. Nitrogen gas will evolve. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-fluoro-1-iodobenzene as a solid.[4]

Data for 4-Bromo-2-fluoro-1-iodobenzene:

| Property | Value | Reference |

| CAS Number | 105931-73-5 | [5] |

| Molecular Formula | C₆H₃BrFI | [6] |

| Molecular Weight | 300.90 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 48-51 °C | [7] |

Synthesis of this compound

The final step in the synthesis is the regioselective nitration of 4-bromo-2-fluoro-1-iodobenzene. The existing halogen substituents are all ortho, para-directors. The position of nitration will be directed to the most activated, sterically accessible position. In this case, the position ortho to the iodine and para to the bromine is favored.

Step 2: Nitration of 4-Bromo-2-fluoro-1-iodobenzene

The nitration is achieved using a standard mixed acid (concentrated nitric and sulfuric acids) method at low temperatures to control the exothermic reaction and prevent dinitration.[8][9]

Reaction Scheme:

Figure 2: Nitration of 4-Bromo-2-fluoro-1-iodobenzene.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Dissolve 4-bromo-2-fluoro-1-iodobenzene (1 equivalent) in a suitable solvent such as dichloromethane or concentrated sulfuric acid in a round-bottom flask. Cool the solution to 0-5 °C. The pre-cooled nitrating mixture is then added dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

-

Reaction Monitoring and Work-up: The reaction is stirred at low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[10]

Data for this compound:

| Property | Value | Reference |

| CAS Number | 1187385-70-1 | [1] |

| Molecular Formula | C₆H₂BrFINO₂ | [1] |

| Molecular Weight | 345.89 g/mol | [1] |

| Appearance | Solid (expected) | |

| Purity | >98% (typical) | [1] |

Safety Considerations

This synthesis involves the use of strong acids, corrosive and toxic reagents. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts are potentially explosive in their dry state and should be kept in solution and handled with care.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable and versatile building block for a wide range of applications in drug discovery and materials science.

References

- BenchChem. (2025). Experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis. Retrieved from a relevant ChemicalBook product page.

- Lead Sciences. (n.d.). This compound. Retrieved from a relevant Lead Sciences product page.

- Lead Sciences. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Retrieved from a relevant Lead Sciences product page.

- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. Retrieved from a relevant ChemicalBook product page.

- BLDpharm. (n.d.). 1226808-77-0|1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- UW-Madison Chemistry. (n.d.).

- PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.

- University of Rochester, Department of Chemistry. (n.d.).

- MedchemExpress. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from a relevant MedchemExpress product page.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- EMU Physics Department. (2023).

- ChemicalBook. (n.d.). 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum. Retrieved from a relevant ChemicalBook product page.

- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5. Retrieved from a relevant ChemicalBook product page.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.

- Chemistry university. (2021, May 7).

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. Purification [chem.rochester.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Introduction

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a poly-substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its complex arrangement of electron-withdrawing (nitro, fluoro) and bulky halogen (bromo, iodo) substituents on a benzene ring creates a unique electronic and steric profile. This makes it a valuable building block for synthesizing novel pharmaceutical candidates and functional materials. The precise positioning of these groups allows for selective chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing the scarcity of published experimental data for this specific isomer (CAS No: 1187385-70-1), this document adopts a dual approach. It presents computationally predicted properties to offer valuable estimations for research planning and combines this with detailed, field-proven experimental protocols for empirical validation. This methodology ensures scientific integrity and provides researchers with the practical tools needed to characterize this compound in their own laboratories.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is confirming its structure and identity.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1187385-70-1 |

| Molecular Formula | C₆H₂BrFINO₂ |

| Molecular Weight | 377.90 g/mol |

| Exact Mass | 376.8172 g/mol |

Part 1: Predicted and Core Physicochemical Properties

Due to the limited availability of experimental data, computational modeling provides a crucial first look at the compound's expected behavior. These predictions, derived from algorithms that analyze the molecule's structure, are invaluable for designing experiments, from selecting appropriate solvents to estimating chromatographic behavior. Services like CD ComputaBio and open-access platforms like PubChem utilize advanced algorithms to predict properties critical for drug design and chemical synthesis.[1][2]

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Significance in Research |

| XLogP3 | 3.6 | Predicts lipophilicity; essential for ADME properties and selecting chromatographic conditions. |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | Influences membrane permeability and solubility in polar solvents. |

| Hydrogen Bond Donors | 0 | Indicates the molecule cannot donate protons to form hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 (O, O, F) | Can accept hydrogen bonds, influencing solubility in protic solvents. |

| Rotatable Bond Count | 1 (C-N bond) | Low count suggests conformational rigidity, which can be advantageous in drug design. |

Note: These values are computationally derived and require experimental validation.

Part 2: Methodologies for Experimental Characterization

The core of scientific integrity lies in empirical validation. The following section details the standard, reliable protocols for determining the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for the characterization of a novel chemical compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. The capillary method is a standard and accessible technique for this determination.[3]

Protocol:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[4]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.[3][5]

-

Validation: Repeat the measurement at least twice to ensure reproducibility.

Solubility Assessment

Causality: Understanding a compound's solubility profile across various solvents is essential for reaction setup, purification (crystallization), and formulation. The "like dissolves like" principle, governed by polarity and hydrogen bonding capability, is the guiding tenet.[6]

Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

-

Sample Preparation: Add approximately 10-20 mg of the compound to a series of labeled small test tubes.

-

Solvent Addition: Add 1 mL of a single solvent to each respective tube.

-

Observation: Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Classification: Visually classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[7]

-

-

pH Dependence (for Drug Development): For aqueous solubility, repeat the test in acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions to assess the solubility of any potential ionized forms.[8]

Table 3: Solubility Screening Log

| Solvent | Polarity | Observation (e.g., Soluble, Insoluble) | Notes |

| Hexane | Non-polar | ||

| Toluene | Non-polar | ||

| Dichloromethane | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Ethanol | Polar Protic | ||

| Water | Polar Protic | ||

| 1 M HCl (aq) | Aqueous Acid | ||

| 1 M NaOH (aq) | Aqueous Base |

Part 3: Spectroscopic and Spectrometric Analysis

Spectroscopic techniques provide direct insight into the molecular structure, confirming the presence of functional groups and the connectivity of atoms. This data is non-negotiable for verifying the identity of the target compound.

Mass Spectrometry (MS)

Causality: MS provides the exact mass of the molecular ion, which is the most definitive evidence for a compound's molecular formula. Furthermore, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a highly characteristic isotopic pattern.[9][10]

Expected Observations:

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the intact molecule.

-

Isotopic Pattern: The presence of one bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks).[11][12] The primary peak will correspond to the molecule containing ⁷⁹Br, and the M+2 peak to the molecule containing ⁸¹Br. The iodine (¹²⁷I) and fluorine (¹⁹F) are monoisotopic and will not complicate this primary pattern.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations.[13]

Expected Characteristic Absorptions:

-

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.[14]

-

Nitro Group (N-O Stretch): This is a very strong and reliable indicator. Two distinct, strong bands are expected: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹ .[15][16]

-

C-F Stretch: A strong band typically appearing in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C Bends: Multiple peaks in the 1600-1450 cm⁻¹ region.

-

C-Br and C-I Stretches: These appear in the fingerprint region at lower wavenumbers (< 800 cm⁻¹) and can be harder to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, the exact isomeric structure can be confirmed.

Predicted ¹H NMR Spectrum: The benzene ring has two remaining protons.

-

H-3 (proton at carbon 3): This proton is flanked by the nitro group and the iodine atom. It is expected to be a singlet and appear significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group.

-

H-6 (proton at carbon 6): This proton is positioned between the bromine and fluorine atoms. It is expected to be a doublet due to coupling with the adjacent fluorine atom (³JHF). Its chemical shift will be influenced by the opposing electronic effects of the halogens.

Part 4: Safety and Handling

Trustworthiness: A self-validating protocol must include robust safety procedures. The physicochemical properties of this compound are not fully documented. Therefore, a conservative approach to safety is mandatory, based on an analysis of its functional groups and data from structurally similar compounds.[17][18]

Hazard Analysis:

-

Nitroaromatics: Compounds containing nitro groups are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[19]

-

Halogenated Aromatics: These compounds can cause skin, eye, and respiratory irritation.[20]

Mandatory Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to prevent inhalation of any dust or vapors.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release into the environment.

References

-

ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

All 'Bout Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

-

Academia.edu. (2021). experiment (1) determination of melting points. Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Community College of Baltimore County. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Alberta. (n.d.). ORGANIC LABORATORY TECHNIQUES 4. MELTING POINT. Available at: [Link]

-

Pasadena City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. PubChem. Available at: [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Available at: [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Introductory Mass Spectrometry: Other Important Isotopes: Br and Cl. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Electrophilic Activation of Molecular Bromine Mediated by I(III). Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

-

Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

-

ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Available at: [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Fluoro-4-nitrobenzene. Available at: [Link]

-

ChemRxiv. (2025). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Available at: [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. PubChem. Available at: [Link]

Sources

- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 2. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 23284664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. davjalandhar.com [davjalandhar.com]

- 6. saltise.ca [saltise.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. ms isotopes: Br and Cl [employees.csbsju.edu]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. carlroth.com [carlroth.com]

- 19. fishersci.com [fishersci.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. assets.thermofisher.com [assets.thermofisher.com]

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene CAS number and structure

An In-Depth Technical Guide to 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound with significant potential as a building block in modern synthetic chemistry. With its unique arrangement of four distinct substituents—a nitro group and three different halogens—this molecule offers a versatile platform for the development of complex chemical entities, particularly within the pharmaceutical and materials science sectors. This guide details its chemical identity, physicochemical properties, proposed synthetic strategies, reactivity profile, and critical safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable intermediate.

Chemical Identity and Properties

Nomenclature and Chemical Identifiers

The compound is systematically named this compound. Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) registry number.

| Identifier | Value | Source |

| CAS Number | 1187385-70-1 | [1][2][3] |

| Molecular Formula | C₆H₂BrFINO₂ | [1] |

| Molecular Weight | 345.89 g/mol | [1] |

| Synonyms | Benzene, 1-bromo-5-fluoro-4-iodo-2-nitro- | [1] |

Molecular Structure

The structure consists of a benzene ring substituted with five groups. The positions of the substituents are critical to the molecule's reactivity. The electron-withdrawing nitro group at position 2, ortho to the bromine atom, significantly influences the electronic properties of the aromatic ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically supplied as a solid with a high purity, suitable for synthetic applications.

| Property | Value | Source |

| Purity | ≥98% | [1] |

| Appearance | Solid (presumed from storage conditions) | |

| Storage | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Synthesis and Manufacturing Insights

Retrosynthetic Analysis and Strategy

A logical approach would involve the sequential halogenation and nitration of a simpler starting material. The strong deactivating nature of the nitro group suggests it should be introduced later in the sequence. A potential starting material could be a bromo-fluoro-iodobenzene, which would then be nitrated. The challenge lies in controlling the regioselectivity of the final nitration step.

An alternative, and often more controlled, method involves starting with an aniline derivative, where the amino group can be used to direct subsequent substitutions before being converted into a halogen via a Sandmeyer-type reaction or a nitro group.

Proposed Synthetic Protocol

The following is a hypothetical, yet chemically sound, protocol for the synthesis, derived from methods for preparing similar compounds like 1,4-Dibromo-2-fluoro-5-nitrobenzene.[4]

Objective: To synthesize this compound.

Step 1: Nitration of a Precursor (e.g., 1-Bromo-5-fluoro-4-iodobenzene)

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the precursor, 1-bromo-5-fluoro-4-iodobenzene (1.0 equiv).

-

Cooling: Cool the flask in an ice-salt bath to 0 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 5 °C.

-

Nitrating Agent: Add fuming nitric acid (HNO₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The generation of the nitronium ion (NO₂⁺) in situ is the key to this electrophilic aromatic substitution.

-

Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Step 2: Purification

-

Recrystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][5] The choice of eluent for chromatography (e.g., a hexane/ethyl acetate gradient) would be determined empirically.

Step 3: Characterization

-

Structure Confirmation: The identity and purity of the final product must be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups, particularly the characteristic N-O stretches of the nitro group.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[6][7] The halogens can act as leaving groups. The relative reactivity is typically F > Cl > Br > I for the rate-determining nucleophilic attack step, but the C-X bond cleavage step can complicate this trend. The fluorine atom, being ortho/para to the activating nitro group, is a prime site for substitution.

-

Cross-Coupling Reactions: The bromine and iodine atoms are excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] Iodine is generally more reactive than bromine in oxidative addition to a metal catalyst, allowing for selective functionalization at the C-I bond.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C).[6] This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline is a precursor to a vast array of heterocycles and other functionalities.[8]

The presence of three different halogens and a nitro group allows for a highly modular and sequential approach to molecular construction. A chemist can choose reaction conditions to selectively target one site while leaving the others intact for subsequent transformations.

Role as a Pharmaceutical Building Block

Halogenated aromatic compounds are of immense importance in medicinal chemistry.[8] The inclusion of fluorine, in particular, can profoundly modulate a drug candidate's properties, including:

-

Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism, increasing the drug's half-life.

-

Lipophilicity: Fluorine can increase lipophilicity, which may enhance membrane permeability and absorption.[9]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[9]

This compound serves as an ideal scaffold, providing multiple points for diversification to build libraries of compounds for screening in drug discovery programs.

Workflow: Integration in a Drug Discovery Cascade

The molecule can be integrated into a typical medicinal chemistry workflow to generate novel drug candidates.

Caption: Sequential functionalization of the scaffold in a drug discovery program.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar halogenated nitroaromatics can be used to establish a robust safety protocol.[10][11][12]

Hazard Identification

-

Toxicity: Halogenated nitrobenzenes are generally considered harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

-

Irritation: The compound is expected to cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[11]

-

GHS Hazard Statements (Anticipated): H302, H312, H315, H319, H332, H335.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing.[10][12]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[11]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][11]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][12] The compound should be stored in a dark place to prevent potential light-induced degradation.[1]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[10] Contaminated packaging should be disposed of in the same manner as the product.

Conclusion

This compound is a highly valuable and synthetically versatile building block. Its densely packed array of functional groups, each with distinct and addressable reactivity, provides chemists with a powerful tool for the construction of complex molecular architectures. The strategic placement of bromine, iodine, and fluorine atoms allows for sequential, site-selective modifications via cross-coupling and nucleophilic substitution reactions, while the nitro group serves as a masked amine. These features make it an exceptionally promising intermediate for generating molecular diversity in drug discovery and advanced materials research. Adherence to strict safety protocols is mandatory when handling this potent chemical intermediate.

References

-

This compound - Lead Sciences. (n.d.). Lead Sciences. Retrieved January 21, 2026, from [Link]

-

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene - Lead Sciences. (n.d.). Lead Sciences. Retrieved January 21, 2026, from [Link]

-

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene - AOBChem. (n.d.). AOBChem. Retrieved January 21, 2026, from [Link]

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? (2015, September 12). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1-Bromo-4-ethyl-5-fluoro-2-nitrobenzene | C8H7BrFNO2 | CID 118830433 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 1187385-70-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. echemi.com [echemi.com]

Spectroscopic Characterization of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established principles of chemical analysis. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced spectral prediction methodologies and comparative data from analogous structures to offer a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Introduction: The Structural Significance of a Polysubstituted Aromatic Compound

This compound is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing and donating groups. The interplay of a nitro group, a strong electron-withdrawing group, with three different halogen substituents (Bromo, Fluoro, Iodo) on the benzene ring creates a distinct electronic environment. This complex substitution pattern is of significant interest in medicinal chemistry and material science, where precise structural elucidation is paramount for understanding reactivity, designing synthetic pathways, and predicting biological activity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra are predicted to provide definitive information about the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the adjacent substituents. The nitro group is strongly deshielding, while the halogens have a more moderate effect.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents. Carbons bearing a substituent will show distinct chemical shifts compared to the protonated carbons.

| Predicted NMR Data | ¹H NMR | ¹³C NMR |

| Nucleus | Two aromatic protons | Six aromatic carbons |

| Predicted Chemical Shifts (ppm) | 8.0 - 8.5 ppm | 110 - 150 ppm |

| Multiplicity | Doublets | Singlets |

| Coupling Constants (J) | J(H-F) coupling expected | J(C-F) coupling expected |

Experimental Protocol for NMR Data Acquisition (General Methodology):

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Causality in NMR Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group causes a significant downfield shift for the adjacent protons and carbons. The halogens also exert a deshielding effect, with the magnitude depending on their electronegativity and position. The predicted coupling constants, particularly those involving fluorine, are based on known through-bond and through-space interactions.

DOT Script for NMR Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitro group and the substituted aromatic ring.

| Predicted Key IR Absorptions | Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| Nitro Group (N-O) | 1520 - 1560 | Asymmetric Stretch | Strong |

| Nitro Group (N-O) | 1340 - 1380 | Symmetric Stretch | Strong |

| Aromatic C=C | 1450 - 1600 | Ring Stretch | Medium |

| C-H Aromatic | 3050 - 3150 | Stretch | Weak to Medium |

| C-Br | 500 - 600 | Stretch | Medium to Strong |

| C-I | 480 - 550 | Stretch | Medium to Strong |

| C-F | 1000 - 1400 | Stretch | Strong |

Experimental Protocol for IR Data Acquisition (General Methodology):

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Causality in IR Predictions: The predicted absorption frequencies are based on well-established correlations between functional groups and their vibrational modes. The strong electron-withdrawing nature of the nitro group results in characteristic strong absorption bands for the N-O stretching vibrations. The positions of the C-halogen stretching vibrations are dependent on the mass of the halogen atom and the bond strength.

DOT Script for IR Workflow:

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is predicted to show a distinct molecular ion peak and characteristic fragment ions resulting from the cleavage of the substituents.

| Predicted Mass Spectrometry Data | m/z (mass-to-charge ratio) | Interpretation |

| Molecular Ion [M]⁺ | 345.8 (based on most abundant isotopes) | Molecular weight of the compound |

| Fragment Ion | [M - NO₂]⁺ | Loss of the nitro group |

| Fragment Ion | [M - Br]⁺ | Loss of a bromine atom |

| Fragment Ion | [M - I]⁺ | Loss of an iodine atom |

The isotopic pattern of the molecular ion will be complex due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Experimental Protocol for MS Data Acquisition (General Methodology):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will likely cause significant fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion.

Causality in MS Predictions: The predicted fragmentation pattern is based on the relative bond strengths and the stability of the resulting fragments. The C-N bond of the nitro group is often labile, leading to its loss. The C-I and C-Br bonds are also susceptible to cleavage. The presence of bromine's isotopic signature provides a powerful diagnostic tool for identifying bromine-containing fragments.

DOT Script for MS Workflow:

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS spectra offer a detailed structural fingerprint that will be invaluable for any researcher working with this compound. While these predictions are based on robust computational methods, the ultimate confirmation of the structure will require experimental verification. The protocols outlined in this guide provide a clear framework for acquiring and interpreting the necessary experimental data. As this and similar polysubstituted aromatic compounds are explored for novel applications, the detailed spectroscopic characterization will be fundamental to advancing our understanding of their chemical and physical properties.

References

At the time of this writing, no direct experimental spectroscopic data for this compound is available in the cited public databases. The principles of spectroscopic interpretation are drawn from established chemical literature.

An In-depth Technical Guide to the Solubility of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Lacking extensive empirical data in public literature, this document establishes a robust predictive framework grounded in fundamental chemical principles. We will dissect the molecule's structural attributes to forecast its behavior in a wide array of common laboratory solvents. Furthermore, this guide furnishes a detailed, step-by-step experimental protocol for researchers to empirically determine the compound's solubility, ensuring a self-validating system for data generation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to facilitate its use in experimental and developmental pipelines.

Introduction and Physicochemical Analysis

This compound (MW: 345.89 g/mol ) is a complex halogenated nitroaromatic compound.[1] Its utility as a synthetic intermediate is significant, offering multiple reaction sites for nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group.[2] The solubility of such a compound is a critical parameter that governs its handling, reaction conditions, purification, and formulation.

A molecule's solubility is dictated by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4][5][6]

Structural Analysis of this compound:

-

Aromatic Benzene Core: The central benzene ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It introduces a significant dipole moment and can act as a hydrogen bond acceptor. This feature suggests affinity for polar solvents.

-

Halogen Substituents (Br, F, I): The three different halogens contribute to a complex electronic and steric profile.

-

Fluorine: Highly electronegative, it adds polarity.

-

Bromine and Iodine: These heavier halogens increase the molecule's overall molecular weight and polarizability. While they contribute to dipole moments, their large size also enhances London dispersion forces, which can improve solubility in less polar solvents.

-

-

Overall Molecular Character: The molecule is a chemical chimera. It possesses a large, nonpolar surface area due to the benzene ring and heavy halogens, but also a highly polar region at the nitro group. This duality predicts a nuanced solubility profile, with limited solubility in the extremes of the polarity spectrum (i.e., highly polar water and very nonpolar alkanes). It is anticipated to show the highest solubility in polar aprotic solvents that can stabilize its dipole without requiring hydrogen bond donation.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common laboratory solvents. The following table summarizes these predictions, categorizing solvents by their type and providing a qualitative forecast of solubility.

Table 1: Predicted Solubility of this compound

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | The large, nonpolar aromatic and halogenated surface area dominates over the single polar nitro group, preventing effective hydration. |

| Methanol (MeOH) | Polar Protic | Low to Moderate | The alkyl group provides some nonpolar character, but the strong hydrogen-bonding network of methanol may not be effectively disrupted by the solute. |

| Ethanol (EtOH) | Polar Protic | Moderate | The larger alkyl group compared to methanol increases its affinity for the nonpolar regions of the solute. |

| Acetone | Polar Aprotic | High | Acetone's strong dipole moment can interact favorably with the nitro group, while its organic character accommodates the aromatic ring. |

| Acetonitrile (ACN) | Polar Aprotic | High | Similar to acetone, its polarity is well-suited to solvate the nitro group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with mixed polarity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is an excellent solvent for polar and moderately nonpolar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF has a moderate polarity and is an excellent solvent for a wide range of organic molecules. |

| Dichloromethane (DCM) | Halogenated | High | The polarity is suitable, and the presence of chlorine atoms can interact favorably with the halogenated solute. |

| Chloroform (CHCl₃) | Halogenated | High | Similar in character to DCM, it is expected to be an effective solvent. |

| Toluene | Nonpolar Aromatic | Moderate to High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the solute's benzene ring. |

| Hexane / Heptane | Nonpolar Aliphatic | Low to Insoluble | These solvents lack any polarity and cannot effectively solvate the polar nitro group, leading to poor solubility. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocol describes a reliable visual method for determining the qualitative and semi-quantitative solubility of a solid compound. This method is straightforward, requires minimal equipment, and provides a solid foundation for further quantitative analysis if needed.

Materials and Equipment

-

This compound (solute)

-

Selected solvents (see Table 1)

-

Analytical balance (readable to 0.1 mg)

-

Small vials or test tubes (e.g., 1.5 mL or 4 mL) with caps

-

Calibrated micropipettes or graduated cylinders

-

Vortex mixer

-

Safety glasses, gloves, and lab coat

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 5.0 mg) into a clean, dry vial.[7][8]

-

Solvent Addition: Add a defined volume of the first test solvent (e.g., 0.1 mL) to the vial.[9]

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a contrasting background.

-

If the solid has completely dissolved, the compound is considered "Soluble" at that concentration (in this example, 50 mg/mL).

-

If any solid particles remain, the compound is not fully soluble at this concentration.

-

-

Titration (for insoluble/partially soluble cases): If the solid did not dissolve, continue adding the solvent in known increments (e.g., 0.1 mL at a time).[10] After each addition, vortex for 1-2 minutes and visually inspect.

-

Endpoint Determination: Continue the incremental solvent addition until the solid is completely dissolved. Record the total volume of solvent used.

-

Calculation: Calculate the approximate solubility using the formula:

-

Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

-

-

Classification: If the solid does not dissolve after adding a significant volume (e.g., 5 mL, resulting in a concentration of 1 mg/mL), it can be classified as "Practically Insoluble" in that solvent.

-

Repeat: Repeat this procedure for each solvent to be tested.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining compound solubility.

Safety and Handling

Halogenated nitroaromatic compounds should be handled with care. Based on data for structurally similar compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11][12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

The solubility of this compound is predicted to be highest in polar aprotic solvents such as DMSO, DMF, acetone, and acetonitrile, and moderate in halogenated and aromatic solvents like DCM and toluene. It is expected to have poor solubility in highly polar protic solvents like water and nonpolar aliphatic solvents like hexane. This predictive guide, based on established chemical principles, provides a strong starting point for any research involving this compound. The included experimental protocol offers a direct and reliable method for empirical validation, empowering researchers to make informed decisions for reaction setup, purification, and further applications.

References

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

-

Journal of The Chemical Society of Pakistan. (2013). DFT Studies of Halogen Bonding Abilities of Nitrobenzene with Halogens and Chlorofluorocarbons. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Biochemistry, Dissolution and Solubility. StatPearls Publishing. Available at: [Link]

-

PubChem. (2024). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Library of Medicine. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Lead Sciences. (2024). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Available at: [Link]

-

Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Available at: [Link]

- Various. (N.D.).

Sources

- 1. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene - Lead Sciences [lead-sciences.com]

- 2. Buy 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ws [chem.ws]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

commercial availability of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

An In-depth Technical Guide to 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the commercial availability, properties, and strategic applications of this compound. This highly functionalized aromatic compound is a valuable building block in modern organic synthesis, offering a unique combination of reactive sites for the construction of complex molecular architectures.

Core Compound Identification and Properties

This compound is a poly-substituted benzene ring featuring four distinct functional groups. This unique arrangement provides a platform for sequential and site-selective reactions, making it a strategic starting material for targeted synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic system.

The primary identifier for this specific isomer is its CAS Number.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1187385-70-1 | [1][2] |

| Molecular Formula | C₆H₂BrFINO₂ | [2] |

| Molecular Weight | 345.89 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Synonyms | O=[O-] | [2] |

| Storage Conditions | Keep in a dark place, Sealed in dry, Room Temperature | [2] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from milligrams to several grams, with options for bulk or custom synthesis inquiries. When procuring this reagent, it is crucial to verify the CAS number to ensure the correct isomer is obtained.

Table 2: Selected Commercial Suppliers

| Supplier | Catalog Number | Purity | Available Quantities |

| Lead Sciences (BLDpharm) | BD231415 | 98% | 100mg, 250mg, 1g, 5g |

| Parchem | - | - | Inquire for bulk |

| AOBChem | 26021 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

Note: Availability and pricing are subject to change. Researchers should consult directly with suppliers for current information.

Synthesis, Reactivity, and Strategic Utility

The synthetic value of this compound lies in the differential reactivity of its substituents. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the three distinct halogen atoms (F, Br, I) offer orthogonal sites for various cross-coupling reactions.

Principles of Reactivity

The reactivity of the halogen leaving groups in SNAr reactions on electron-deficient rings generally follows the order F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom.[3][4] Therefore, the fluorine atom is the most likely site for nucleophilic displacement.

Conversely, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the reactivity order is typically I > Br > Cl > F. This allows for selective functionalization at the iodo and bromo positions while preserving the fluoro group for a subsequent SNAr reaction.

Caption: Reactivity pathways for this compound.

Synthetic Applications in Drug Discovery

This building block is particularly useful for creating libraries of complex small molecules, a common practice in lead optimization during drug discovery.[5][6]

-

Scaffold Decoration: The multiple reaction sites allow for the systematic "decoration" of a core scaffold, enabling the exploration of structure-activity relationships (SAR).

-

Fluorine Incorporation: The fluorine atom can be strategically retained in the final molecule. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties that can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[7][8]

-

Nitro Group Transformation: The nitro group, after serving its role as an activating group, can be easily reduced to an amine. This new amino group provides a handle for a host of subsequent chemical transformations, such as amide bond formation or the construction of nitrogen-containing heterocycles.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, generalized protocol for an SNAr reaction, which is a common application for this substrate.

Objective: To demonstrate the selective displacement of the fluorine atom with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Secondary amine (e.g., morpholine, piperidine) (1.2 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

-

Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the base, followed by the secondary amine nucleophile.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. The causality for heating is to overcome the activation energy barrier for the formation of the Meisenheimer complex.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired substituted product.

This protocol is self-validating through in-process monitoring (TLC/LC-MS), which confirms the consumption of starting material and the formation of the product, ensuring reaction completion before proceeding to workup and purification.

Caption: Workflow for a typical SNAr experiment.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, related compounds exhibit significant hazards.[9][10]

-

Hazard Statements: Based on analogous structures, this compound is likely harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and eye irritation and may cause respiratory irritation.[10]

-

Precautionary Measures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Always refer to the supplier-provided SDS for complete and specific safety information before handling this chemical.

Conclusion

This compound is a commercially available and highly versatile building block for advanced organic synthesis. Its value for researchers in drug discovery and materials science is rooted in its unique arrangement of functional groups, which allows for a predictable and sequential series of chemical transformations. A thorough understanding of its reactivity, particularly the dichotomy between nucleophilic aromatic substitution and metal-catalyzed cross-coupling, enables the rational design of complex molecular targets. Proper safety precautions are essential when handling this reactive and potentially hazardous compound.

References

-

Lead Sciences. This compound. [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

NIH National Library of Medicine. Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-1-fluoro-2-nitrobenzene in Custom Synthesis. [Link]

-

YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Safe Handling and Properties of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and most importantly, the safety and handling protocols for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. As a Senior Application Scientist, the following information is synthesized from available data on this specific compound and its structural isomers, as well as from established principles for managing halogenated nitroaromatic compounds. Given the limited specific toxicological data for this exact molecule, a cautious and rigorous approach to its handling is paramount.

Chemical Identity and Properties

This compound is a poly-substituted aromatic compound with the CAS number 1187385-70-1.[1] Its structure, featuring three different halogens and a nitro group, makes it a valuable but complex intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The interplay of these functional groups dictates its unique reactivity and its hazard profile.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for Isomers/Related Compounds | Source |

| CAS Number | 1187385-70-1 | 1226808-77-0 (1-Bromo-2-fluoro-4-iodo-5-nitrobenzene) | [1][2] |

| Molecular Formula | C₆H₂BrFINO₂ | C₆H₂BrFINO₂ | [1][2] |

| Molecular Weight | 345.89 g/mol | 345.89 g/mol | [1][2] |

| Purity | ≥ 98% | Not specified | [1] |

| Appearance | Not specified | Light yellow to brown liquid (4-Bromo-1-fluoro-2-nitrobenzene) | [3] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | Sealed in dry, room temperature. | [1][2] |

Hazard Identification and Classification

Table 2: GHS Hazard Classification (Based on the isomer 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene)

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | Danger |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger | Danger |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger | Danger |

Source: BLDpharm[2]

Expertise & Experience Insight: The combination of a nitro group and halogens on an aromatic ring creates a molecule with significant biological activity and, consequently, potential toxicity. The nitro group, being a strong electron-withdrawing group, can participate in redox cycling within biological systems, leading to oxidative stress. The lipophilicity imparted by the halogens can facilitate absorption through the skin and distribution into tissues. Therefore, the "Toxic" classification for all routes of exposure should be treated as a definitive starting point for risk assessment.

Reactivity and Stability

The reactivity of this compound is largely governed by the strong electron-withdrawing nature of the nitro group.[5] This deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The halogen atoms can act as leaving groups in such reactions.[5]

Key Reactivity Considerations:

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group enhances the reactivity of the aromatic ring toward nucleophiles.[5] This makes the compound a versatile intermediate for introducing other functional groups.

-

Thermal Stability: Organic nitrocompounds can decompose exothermically at elevated temperatures.[6] In some cases, this decomposition can be violent or explosive.[6] The presence of impurities can lower the decomposition temperature.[6]

-

Incompatible Materials: Avoid strong oxidizing agents and reducing agents, as these can lead to violent reactions.[7]

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[7]

-

Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves. Given the halogenated nature of the compound, nitrile gloves are a reasonable starting point, but it is advisable to consult glove manufacturer data for specific breakthrough times.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.

Experimental Protocol: Safe Handling Workflow

The following is a step-by-step protocol for the safe handling of this compound in a laboratory setting. This protocol is designed to be a self-validating system by incorporating checks and best practices at each stage.

-

Preparation and Pre-Handling Check:

-

Review the Safety Data Sheet for the compound and any other reagents being used. If an SDS for the specific compound is unavailable, review the SDS for a close structural isomer.

-

Ensure the chemical fume hood is functioning correctly.

-

Verify that a safety shower and eyewash station are accessible and unobstructed.

-

Assemble all necessary PPE and inspect it for any damage.

-

-

Compound Handling and Dispensing:

-

Don all required PPE before entering the designated work area.

-

Perform all manipulations of the solid or solutions within the fume hood.

-

Use a spatula for transferring the solid and avoid generating dust.

-

If making a solution, add the solid to the solvent slowly.

-

-

Reaction Setup and Monitoring:

-

Set up the reaction apparatus securely within the fume hood.

-

If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely. Be mindful of the potential for exothermic decomposition of nitro compounds at elevated temperatures.[6]

-

Maintain a clutter-free workspace within the fume hood.

-

-

Post-Reaction Workup and Decontamination:

-

Quench the reaction carefully, being mindful of any potential for gas evolution or exotherms.

-

Clean all glassware and equipment that came into contact with the compound using an appropriate solvent, and collect the rinsate as hazardous waste.

-

Wipe down the work surface in the fume hood with a suitable solvent and decontaminating solution.

-

-

Waste Disposal:

-

Dispose of all contaminated waste (solid, liquid, and disposable PPE) in clearly labeled, sealed hazardous waste containers.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

Visualization of Safe Handling Workflow

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 1226808-77-0|1-Bromo-2-fluoro-4-iodo-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene [smolecule.com]

- 6. icheme.org [icheme.org]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

potential applications of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Abstract

This compound is a polysubstituted aromatic compound that has emerged as a uniquely versatile building block in modern organic synthesis. Its structure is adorned with three distinct halogen atoms—iodine, bromine, and fluorine—and a potent electron-withdrawing nitro group. This arrangement provides a platform for a remarkable range of regioselective transformations, enabling chemists to perform sequential and orthogonal functionalization. The differential reactivity of the carbon-halogen bonds, governed by both electronic effects and the choice of catalytic system, allows for the precise and strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this scaffold and its potential applications in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. We will delve into the core principles governing its reactivity and provide validated protocols for key transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Structural and Electronic Analysis: A Foundation for Reactivity